(S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves complex reactions aimed at introducing specific functional groups to achieve desired chemical properties. For example, ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate has been synthesized and characterized, showing the intricate steps involved in building such molecules and investigating their vibrational spectra through experimental and theoretical approaches (İ. E. Kıbrız et al., 2013).
Molecular Structure Analysis
The molecular structure is crucial for understanding the physical and chemical behavior of compounds. For instance, polymorphism in similar compounds can significantly affect their properties, as demonstrated in a study of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride (F. Vogt et al., 2013).
Chemical Reactions and Properties
The reactivity and interaction of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride with other chemical entities define its utility in further chemical synthesis. For example, the use of ultrasound in the enzymatic hydrolysis of similar compounds showcases innovative methods to influence reaction outcomes, such as reaction time and yield (C. M. Ribeiro et al., 2001).
Physical Properties Analysis
Investigating the physical properties, including polymorphism and crystal structure, offers insights into the compound's stability, solubility, and potential applications. The study of polymorphic forms can reveal differences in spectra and diffraction patterns critical for analytical and physical characterization (F. Vogt et al., 2013).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with different reagents and conditions, is vital for synthesizing and utilizing (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride in various chemical contexts. Studies focusing on reaction mechanisms, such as the direct chlorination of alcohols to synthesize related compounds, highlight the methodological diversity and chemical versatility of these processes (M. Yasuda et al., 2006).
Scientific Research Applications
Synthesis and Chemical Properties
Compounds similar to (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride often play a critical role in synthetic chemistry as intermediates for the production of more complex molecules. For instance, research on phenylpropanoids, which share a phenyl group attached to a three-carbon chain similar to the structure of (S)-Ethyl 3-amino-3-phenylpropanoate, highlights their widespread occurrence in nature and their importance in synthesizing antioxidant compounds (Shahidi & Chandrasekara, 2010). These studies underscore the utility of such compounds in creating molecules with significant health benefits, suggesting that (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride could similarly serve as a valuable synthetic building block.
Biological Activities and Applications
The research on compounds structurally related to (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride often explores their biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties. For example, cinnamic acid derivatives, which, like (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride, contain a phenylpropanoid backbone, have been studied extensively for their anticancer potential and other therapeutic properties (De, Baltas, & Bedos-Belval, 2011). This suggests potential research avenues for exploring the biological effects and applications of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride in medicine and pharmacology.
properties
IUPAC Name |
ethyl (3S)-3-amino-3-phenylpropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3;1H/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSZQDTVNRNXKB-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628465 | |
Record name | Ethyl (3S)-3-amino-3-phenylpropanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride | |
CAS RN |
167834-24-4 | |
Record name | Benzenepropanoic acid, β-amino-, ethyl ester, hydrochloride (1:1), (βS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167834-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (3S)-3-amino-3-phenylpropanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenepropanoic acid, β-amino-, ethyl ester, hydrochloride (1:1), (βS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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